molecular formula C18H16N2O5 B3912157 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B3912157
M. Wt: 340.3 g/mol
InChI Key: FANKQBPBFJCBLJ-UKTHLTGXSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a benzodioxole moiety, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, which is used to form the chalcone intermediate. This reaction involves the condensation of an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of a benzodioxole moiety, a furan ring, and an amide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-7-19-17(21)13(20-18(22)15-4-3-8-23-15)9-12-5-6-14-16(10-12)25-11-24-14/h2-6,8-10H,1,7,11H2,(H,19,21)(H,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANKQBPBFJCBLJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
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N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide

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